molecular formula C18H16Cl2N2O2 B12751288 5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid CAS No. 141246-03-9

5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid

Cat. No.: B12751288
CAS No.: 141246-03-9
M. Wt: 363.2 g/mol
InChI Key: QCVDXVMPFWBDEN-UHFFFAOYSA-N
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Description

5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid is a synthetic organic compound belonging to the benzimidazole class This compound is characterized by the presence of a benzimidazole ring substituted with a chlorophenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-((4-chlorophenyl)methyl)-1H-benzimidazole: Lacks the propanoic acid moiety.

    2-((4-Chlorophenyl)methyl)-1H-benzimidazole-1-propanoic acid: Lacks the chlorine substitution on the benzimidazole ring.

Uniqueness

5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid is unique due to the presence of both the chlorophenyl and propanoic acid groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

CAS No.

141246-03-9

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

3-[5-chloro-2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]butanoic acid

InChI

InChI=1S/C18H16Cl2N2O2/c1-11(8-18(23)24)22-16-7-6-14(20)10-15(16)21-17(22)9-12-2-4-13(19)5-3-12/h2-7,10-11H,8-9H2,1H3,(H,23,24)

InChI Key

QCVDXVMPFWBDEN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N1C2=C(C=C(C=C2)Cl)N=C1CC3=CC=C(C=C3)Cl

Origin of Product

United States

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